N-[1-[(2,6-dimethylanilino)-oxomethyl]cyclopentyl]-N-(phenylmethyl)-4-(1-tetrazolyl)benzamide
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Overview
Description
N-[1-[(2,6-dimethylanilino)-oxomethyl]cyclopentyl]-N-(phenylmethyl)-4-(1-tetrazolyl)benzamide is a secondary carboxamide and a tertiary carboxamide.
Scientific Research Applications
Chemical Structure and Properties
- The molecule consists of two approximately planar parts: an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group. An intramolecular C-H...O hydrogen bond contributes to the planarity of the isoxazole group. The structure forms dimers linked by N-H...N hydrogen bonds (Rodier et al., 1993).
Synthesis and Characterization
- A series of benzamide derivatives were synthesized, demonstrating potential biological applications and binding to nucleotide protein targets, which is significant for medicinal chemistry (Saeed et al., 2015).
- The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives was achieved using ultrasonication. These compounds showed promising in vitro anti-tubercular activity (Nimbalkar et al., 2018).
Biological Evaluation
- Certain benzamide derivatives, such as 2,6-dimethylphenyl)benzamide, have been studied for their anticonvulsant properties, providing insights into potential therapeutic applications (Lambert et al., 1995).
- Some benzamide derivatives have shown inhibitory effects on nitric oxide production, which could have implications in inflammation and other physiological processes (Kim et al., 2009).
Molecular Interactions
- Studies on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, which share structural similarities with the given compound, provide valuable insights into molecular interactions and stability (Saeed et al., 2020).
Properties
Molecular Formula |
C29H30N6O2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-benzyl-N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C29H30N6O2/c1-21-9-8-10-22(2)26(21)31-28(37)29(17-6-7-18-29)34(19-23-11-4-3-5-12-23)27(36)24-13-15-25(16-14-24)35-20-30-32-33-35/h3-5,8-16,20H,6-7,17-19H2,1-2H3,(H,31,37) |
InChI Key |
DJGUEMVDYQMOLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=NN=N5 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=NN=N5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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